2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS2/c12-7(10(13)14)5-6-16-11-15-8-3-1-2-4-9(8)17-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESPPBXGEOHJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3,4,4-trifluoro-3-butenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluorobutenyl group can be reduced to a trifluorobutyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Trifluorobutyl derivatives.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values, which demonstrate their potency compared to traditional antibiotics like Triclocarban (TCC) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2bF | 8 | Staphylococcus aureus |
| 2eC | 16 | Enterococcus faecalis |
| TCC | 16 | Control |
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds similar to this compound have been tested for their ability to inhibit carrageenan-induced edema in animal models. Results indicate that several derivatives exhibit anti-inflammatory activity comparable to or exceeding that of indomethacin .
Study on Antimicrobial Efficacy
A study published in Antibiotics demonstrated that derivatives of benzothiazole showed superior antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for these compounds as alternatives to existing antibiotics .
Investigation of Anti-inflammatory Effects
In vivo studies have shown that certain benzothiazole derivatives not only reduce inflammation but also do so with minimal cytotoxic effects on normal cells. This characteristic is crucial for developing safe therapeutic agents .
Conclusion and Future Directions
The compound this compound holds promise in the fields of medicinal chemistry and pharmacology due to its antimicrobial and anti-inflammatory properties. Further research is warranted to explore its full potential and develop it into a viable therapeutic agent.
Future studies should focus on:
- Expanding the range of biological activities explored.
- Investigating the compound's pharmacokinetics and safety profiles.
- Conducting clinical trials to validate efficacy in humans.
By leveraging its unique chemical structure and biological properties, researchers can potentially unlock new avenues for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole ring and trifluorobutenyl group. These interactions can modulate the activity of the target, leading to the desired therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Fluorinated Analogs
2-[(4,4-Difluoro-3-butenyl)sulfanyl]-1,3-thiazole :
This analog differs by having two fluorine atoms (vs. three) at the 4,4-positions of the butenyl chain. Synthesized via similar alkylation or metallation routes, its reduced fluorination may lower thermal stability and bioactivity compared to the trifluoro derivative .Ethyl 2-[(3,4,4-Trifluoro-3-butenyl)sulfinyl/sulfonyl]-4-thiazoleacetate :
These derivatives () replace the sulfanyl group with sulfinyl or sulfonyl moieties, increasing polarity and altering biological targets. Sulfonyl groups, for instance, are common in anti-inflammatory agents (e.g., COX-2 inhibitors) .
Heterocyclic Derivatives
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
These compounds () integrate indole and oxadiazole rings, enabling α-glucosidase inhibition (e.g., compound 8q , IC50 = 49.71 µM) and butyrylcholinesterase (BChE) inhibition (e.g., 8g , IC50 = 31.62 µM). Their multifunctional heterocycles contrast with the simpler benzothiazole-fluoroalkenyl design of the target compound.- Structural hybridization expands pharmacological scope but complicates synthesis.
Enzyme Inhibition
The target compound’s pesticidal activity contrasts with these enzyme inhibitors, highlighting substituent-driven selectivity.
Antimicrobial and Antiplasmodial Activity
- Benzothiazole Berberine Derivatives (): Exhibit cytoprotective and antiviral activity, leveraging berberine’s intercalation properties.
- Amodiaquine-Benzothiazole Conjugates : Demonstrated antiplasmodial activity against Plasmodium falciparum (), suggesting fluorinated benzothiazoles could be repurposed for antiparasitic applications.
Physicochemical and Pharmacokinetic Properties
- Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl/sulfinyl derivatives () offer greater metabolic stability but reduced reactivity.
- Synthetic Yield : The target compound’s synthesis via alkylation () achieves higher yields (e.g., 70–85%) compared to condensation routes for sulfonamide derivatives (, ~50–60%).
Biological Activity
The compound 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole , identified by its CAS number 179947-01-4 , is a derivative of benzothiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in cancer treatment, and other pharmacological effects.
- Molecular Formula : C₇H₉F₃O₂S
- Molecular Weight : 214.21 g/mol
- Purity : ≥ 98%
Biological Activity Overview
Research has demonstrated that benzothiazole derivatives possess significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound has shown promise in various studies.
Antimicrobial Activity
A study published in Antibiotics highlighted that benzothiazole derivatives exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, compounds with similar structures showed minimum inhibitory concentrations (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like Triclocarban (TCC) which had an MIC of 16 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2bF | 8 | Staphylococcus aureus |
| TCC | 16 | Staphylococcus aureus |
| 2bB | 32 | Enterococcus faecalis |
| TCC | 64 | Enterococcus faecalis |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Research indicates that these compounds can target specific molecular pathways involved in cancer progression. For instance, one study identified FOXM1 as a promising target in triple-negative breast cancer (TNBC), where silencing FOXM1 using siRNA inhibited tumor growth in mouse models . Similar compounds have shown the ability to modulate the expression of genes associated with cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The most potent derivatives were evaluated for cytotoxicity on non-malignant mammary epithelial cells (MCF-10A), showing IC₅₀ values greater than 100 µg/mL, indicating low toxicity to normal cells while effectively inhibiting bacterial growth .
- Enzyme Inhibition : Another study explored the inhibitory effects of benzothiazole-linked compounds on α-amylase, an enzyme crucial for carbohydrate digestion. One derivative showed an inhibition rate of 87.5% at a concentration of 50 µg/mL compared to acarbose, a known α-amylase inhibitor . This suggests potential applications in managing diabetes.
Q & A
Q. What are the established synthetic routes for 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole, and how are reaction conditions optimized for yield and purity?
The compound is synthesized via a two-step process:
Dithiocarbamate formation : Reacting 4-bromo-1,1,2-trifluoro-1-butene with ammonium thiocyanate to yield 3,4,4-trifluoro-3-butenyl thiocyanate, followed by reaction with H₂S to form 3,4,4-trifluoro-3-butenyl dithiocarbamate .
Cyclization : The dithiocarbamate is treated with chloroacetaldehyde diethyl acetal in glacial acetic acid with a catalytic amount of p-toluenesulfonic acid, achieving yields >90% and GC/MS purity >99% . Optimization includes controlling solvent polarity (e.g., glacial acetic acid) and avoiding unstable intermediates like ammonium dithiocarbamate to minimize by-products .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Proton signals for the trifluoro-butenyl group appear at δ 3.4–4.2 ppm (CH₂-S), while aromatic protons of the benzothiazole ring resonate at δ 7.35–8.0 ppm .
- GC/MS : Used to confirm molecular weight (e.g., m/z 271) and purity (>99.4% area) .
- X-ray Crystallography : While direct data for this compound is limited, related benzothiazole derivatives (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole) are analyzed for dihedral angles and crystal lattice parameters (e.g., a = 16.8944 Å, β = 96.084°) .
Q. What are the key functional groups influencing its chemical reactivity?
- Sulfanyl (-S-) Group : Participates in nucleophilic substitutions (e.g., alkylation) and oxidation to sulfoxides/sulfones .
- Benzothiazole Core : Electron-deficient C2 position facilitates electrophilic aromatic substitution or coordination with metal catalysts .
- Trifluoro-butenyl Chain : Fluorine atoms enhance lipophilicity and metabolic stability, while the double bond allows for regioselective reactions .
Q. What preliminary biological activities have been observed in benzothiazole derivatives?
- Antimicrobial : Derivatives like 2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) show time-dependent fungicidal activity against Candida albicans (e.g., 3-log reduction in CFU/ml at 24 hours) .
- Anti-inflammatory : Analogues with sulfonamide or fluorophenyl groups exhibit COX-2 inhibition (e.g., IC₅₀ < 10 µM) .
Q. How do solvent polarity and temperature affect its stability and reaction outcomes?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates, while glacial acetic acid enhances cyclization efficiency .
- Temperature : Reactions are typically conducted at 70–75°C to balance kinetics and thermal stability; higher temperatures risk decomposition of the dithiocarbamate intermediate .
Advanced Research Questions
Q. What reaction mechanisms are proposed for the nucleophilic substitution involving the sulfanyl group?
The sulfanyl group undergoes SN2 displacement with alkyl halides (e.g., 4-bromo-1,1,2-trifluoro-1-butene) in a two-step mechanism:
Thiolate Formation : Deprotonation of the -SH group by a base (e.g., Et₃N) generates a thiolate ion .
Alkylation : The thiolate attacks the electrophilic carbon of the alkyl halide, with inversion of configuration. Computational studies (DFT) suggest transition states stabilized by fluorine’s electron-withdrawing effects .
Q. How can synthesis be optimized through catalyst selection and solvent systems?
- Catalysts : CuCl₂ accelerates Mannich reactions for derivatives (e.g., AZ3), reducing reaction time from 24 hours to 3 hours .
- Solvent Optimization : Binary solvent systems (e.g., dioxane/EtOAc) improve yield by 15% compared to single solvents, as shown in analogous benzothiazole syntheses .
Q. What computational methods predict its interactions with biological targets?
- Molecular Docking : Derivatives like 2-[(pyridin-4-yl)oxadiazolyl-sulfanyl]benzoxazole show binding affinities (ΔG = −9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
- QSAR Models : Fluorine substitution at the 4-position correlates with enhanced antimicrobial activity (R² = 0.89 in training sets) .
Q. How does the compound's structure-activity relationship (SAR) inform the design of derivatives with enhanced properties?
Q. What in vitro assays validate its antimicrobial efficacy, and how are time-killing curves analyzed?
- MIC Assays : Performed using broth microdilution (CLSI guidelines) against C. albicans (MIC = 8 µg/ml) .
- Time-Killing Curves : Data is plotted as log(CFU/ml) vs. time (0–24 hours). A ≥3-log reduction indicates bactericidal/fungicidal activity, as observed for AZ3 at 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
